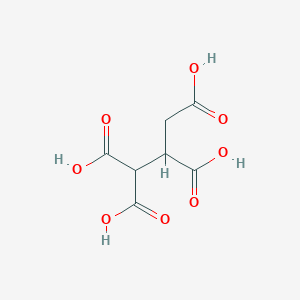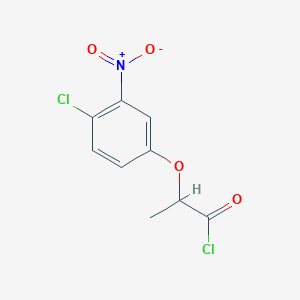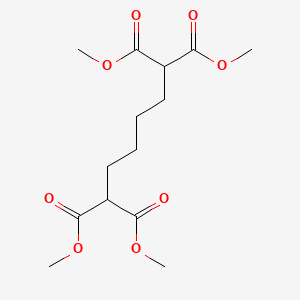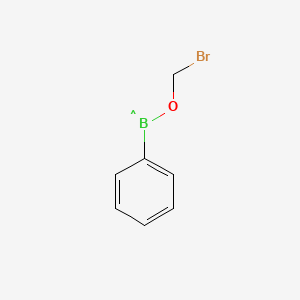![molecular formula C12H10N4O2 B14509806 (NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)
(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyimino group and a pyrimidinyl moiety. Its distinct chemical properties make it a subject of interest in organic synthesis, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine typically involves the condensation of an aldehyde or ketone with hydroxylamine. The reaction conditions often include the use of a weak base to facilitate the nucleophilic attack and subsequent protonation steps .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the electrolytic reduction of nitric acid or the action of sodium bisulfite on sodium nitrite . These methods are designed to produce hydroxylamine derivatives efficiently and in large quantities, which can then be further reacted to form the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various oxime derivatives, amines, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine involves its ability to form stable complexes with various molecular targets. The hydroxyimino group can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of stable oxime derivatives, which can modulate the activity of the target molecules . The molecular pathways involved often include nucleophilic addition and substitution reactions, which are facilitated by the unique structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxime derivatives and hydroxylamine derivatives, such as:
Hydroxylamine: A simpler derivative with similar nucleophilic properties.
Acetaldoxime: An oxime derivative formed from the reaction of acetaldehyde with hydroxylamine.
Benzophenone oxime: Another oxime derivative formed from the reaction of benzophenone with hydroxylamine.
Uniqueness
What sets (NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine apart is its unique combination of a hydroxyimino group and a pyrimidinyl moiety. This structure provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H10N4O2 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine |
InChI |
InChI=1S/C12H10N4O2/c17-15-11(9-4-2-1-3-5-9)12(16-18)10-6-7-13-8-14-10/h1-8,17-18H/b15-11+,16-12+ |
Clé InChI |
HNVKAXBMEWQNJZ-JOBJLJCHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\O)/C(=N/O)/C2=NC=NC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)C(=NO)C2=NC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)



